Indane-5-sulfonamide is an organic compound classified under the indane class, characterized by a cyclopentane ring fused to a benzene ring. This compound is notable for its role as a carbonic anhydrase inhibitor, which has significant implications in various biochemical and pharmaceutical applications. Indane-5-sulfonamide has been explored for its potential therapeutic uses, including anticancer properties due to its ability to inhibit tumor-associated carbonic anhydrase isoforms .
Indane-5-sulfonamide was first synthesized through the sulfonation of indane derivatives. It belongs to the broader category of sulfonamides, compounds that contain a sulfonamide group (-SO₂NH₂) attached to an aromatic or aliphatic structure. The compound is recognized for its biological activity, particularly in inhibiting specific enzymes involved in physiological processes .
The synthesis of indane-5-sulfonamide typically involves the following steps:
Industrial production methods often involve automated reactors to ensure consistent quality, optimizing reaction parameters to minimize by-products and waste.
Indane-5-sulfonamide has a distinct molecular structure that can be represented as follows:
The compound's three-dimensional conformation allows it to interact effectively with biological targets, particularly carbonic anhydrases .
Indane-5-sulfonamide can undergo various chemical reactions:
Indane-5-sulfonamide primarily acts as an inhibitor of carbonic anhydrase enzymes, specifically isoforms CA IX and CA XII, which are often overexpressed in cancer cells. The mechanism involves:
Relevant analyses indicate that indane-5-sulfonamide maintains its biological activity over time but may require stability assessments under specific conditions.
Indane-5-sulfonamide has diverse applications across various fields:
Indane-5-sulfonamide exemplifies a compound with significant therapeutic potential, warranting further research into its applications and mechanisms within biological systems.
Scaffold-hopping strategies have been pivotal in transforming indane-5-sulfonamide into indoline-5-sulfonamide derivatives with enhanced selectivity for tumor-associated carbonic anhydrase (CA) isoforms IX and XII. This approach replaced the 1-aminoindane core of the lead compound 3 with an indoline scaffold to exploit its conformational flexibility and hydrogen-bonding potential. Molecular docking studies demonstrated that both scaffolds maintain critical interactions with CA IX's active site: coordination with the catalytic Zn²⁺ ion, hydrogen bonds with Thr199, and arene-H interactions with Leu198 [1].
The strategic incorporation of a hydrolyzable amide bond in indoline derivatives (e.g., compound 4f) enabled an additional hydrogen bond with Gln92—an interaction inaccessible to the rigid indane scaffold. This modification yielded >100-fold selectivity for CA IX/XII over off-target cytosolic isoforms (CA I/II) in optimized compounds. Hypoxic selectivity assays confirmed that indoline analogs preferentially accumulate in low-oxygen tumor microenvironments, suppressing hypoxia-induced CA IX expression in A431 skin cancer cells [1].
Table 1: Binding Mode Comparison of Indane vs. Indoline Sulfonamides
Scaffold | Key CA IX Interactions | Novel Interactions |
---|---|---|
Indane-5-sulfonamide (3) | Zn²⁺, Thr199 H-bond, Leu198 arene-H | None |
Indoline-5-sulfonamide (4f) | Zn²⁺, Thr199 H-bond, Leu198 arene-H | Gln92 H-bond (via amide carbonyl) |
The synthesis of indoline-5-sulfonamide derivatives commenced with protection of indoline (5) using acetic anhydride, yielding 1-acetylindoline (6) quantitatively. Electrophilic chlorosulfonation at the 5-position was achieved with chlorosulfuric acid, generating sulfonyl chloride 7 in 81% yield. Subsequent amidation with ammonia produced sulfonamide 8 (89% yield), followed by acid-mediated deprotection to afford indoline-5-sulfonamide (9) [1].
Acylation of 9 with diverse acyl chlorides in chloroform/pyridine furnished 21 analogs (4a–4u) with 50–79% yields. For heterocyclic systems (e.g., isonicotinic derivative 4q), carboxylate activation with CDI (1,1′-carbonyldiimidazole) preceded coupling, facilitated by DMAP catalysis. Alkylation was exemplified by benzylation of 9 with benzyl bromide/K₂CO₃ in acetonitrile, yielding 1-benzyl-5-sulfonamide 10 as a comparative analog [1].
Key reaction sequences:
Though direct Friedel-Crafts reactions on indane-5-sulfonamides were not detailed in the sources, indirect functionalization strategies via sulfenamide intermediates provided access to electrophilic aromatic substitutions. Oxidation of sulfenamides derived from 1,2,4-triazine amines (e.g., 3a–b) with mCPBA (meta-chloroperbenzoic acid) yielded sulfonamides 5a–b and sulfinamides 6a–b [5]. This two-step sequence—sulfenylation followed by oxidation—enables the installation of electron-deficient aryl groups that modulate CA inhibitory potency.
Organocatalyzed cascades were implied through methodologies employing DMAP (4-dimethylaminopyridine) in amide bond formation [1]. While not explicitly applied to indane cores, such catalysts facilitate chemoselective acylations of the sulfonamide nitrogen in the presence of competing nucleophiles. These approaches enable the coupling of sterically hindered carboxylic acids (e.g., 2-bromo-4-trifluoromethylbenzoic acid) to generate analogs like compound 7, which exhibited sub-100 nM activity against CA XII [5].
Systematic SAR analysis of 1-acylindoline-5-sulfonamides revealed profound effects of the hydrophobic tail on isoform selectivity and antiproliferative activity [1]:
Perfluorinated Acyl Groups (e.g., 4f, R = 2,3,5,6-tetrafluorobenzoyl):Achieved dual CA IX/XII inhibition (KI = 141.2 nM and 111.7 nM) and reversed chemoresistance in P-gp-overexpressing K562/4 cells. The electron-deficient aryl ring enhanced membrane permeability and disrupted HIF-1α signaling under hypoxia.
Alkyl vs. Acyl Substituents:1-Benzyl analog 10 showed >10,000 nM KI against CA IX/XII, confirming that acylation—not alkylation—is essential for Zn²⁺-directed binding. Acyl groups enable hydrogen bonding with Gln92 and hydrophobic filling of the CA IX cleft.
Heterocyclic Tails (e.g., 4q, R = isonicotinoyl):Displayed moderate CA XII inhibition (KI >10,000 nM) but weak CA IX binding, indicating steric incompatibility with the CA IX active site.
Table 2: SAR of Key Indoline-5-sulfonamide Analogs
Compound | R Group (Hydrophobic Tail) | KI (nM) CA IX | KI (nM) CA XII | Cellular Activity |
---|---|---|---|---|
4d | 2,4-dichlorobenzoyl | 1,330.2 | 41.3 | Moderate MCF7 growth inhibition |
4f | 2,3,5,6-tetrafluorobenzoyl | 141.2 | 111.7 | Reversed doxorubicin resistance (K562/4) |
4k | 3,4-dichlorobenzoyl | 173.0 | >10,000 | Hypoxia-selective cytotoxicity |
10 | Benzyl | >10,000 | >10,000 | Inactive |
Critical SAR trends:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1